氟伏沙明,(Z)-
描述
Synthesis Analysis
The synthesis of Fluvoxamine has been improved through various methods, with one approach starting from 4-trifluoromethylbenzonitrile through Grignard reaction, hydrolysis, and oximation, achieving a total yield of 36.16% (Liu, Sheng, & Hu, 2003). Another method involves using 4-(trifluoromethyl) benzoic acid and tetrahydrofuran as starting materials, achieving an overall yield of 46% through steps including oximation, etheration, and salification (Wang, Jian-lin, & Hu, Yu-lai, 2009).
Molecular Structure Analysis
The transition from the (E)-isomer to the (Z)-isomer of Fluvoxamine has been investigated using quantum chemical calculations, revealing an activation energy of 55 kcal/mol for this isomerization. The study also detailed the absorption spectra, nuclear magnetic resonance chemical shift values, Raman spectra, and infrared spectra for both isomers, aligning well with experimental values (Odai, Sugimoto, & Ito, 2020).
Chemical Reactions and Properties
Fluvoxamine's susceptibility to photoisomerization has been documented, with UVB irradiation leading to the conversion of its clinically effective trans form to a less active cis form. This property suggests that light exposure might impact the drug's efficacy (Miolo, Caffieri, Levorato, Imbesi, Giusti, Uz, Manev, & Manev, 2002).
Physical Properties Analysis
The quantification of Fluvoxamine's E/Z isomer ratio is achievable through 1H NMR spectroscopy, demonstrating the technique's capacity to determine isomeric compositions accurately. This method can detect the Z-isomer content down to 0.2% level, which is critical for ensuring the drug's pharmacological efficacy (Deubner & Holzgrabe, 2002).
Chemical Properties Analysis
An electroanalytical study highlighted Fluvoxamine's reduction potential at a mercury-drop electrode, facilitating its determination in pharmaceutical products and spiked human serum via square-wave adsorptive-stripping voltammetry. This method offers a practical approach for Fluvoxamine quantification, with potential applications in quality control and pharmacokinetic studies (Nouws, Delerue-Matos, Barros, Rodrigues, & Santos-Silva, 2005).
科学研究应用
光异构化和活性:氟伏沙明可以从其临床有效的反式形式光异构化为顺式异构体。顺式异构体(Z-异构体)对血清素转运体的活性降低,并且不影响细胞增殖。这表明光照可能降低氟伏沙明的临床疗效,并且光产物可用于抗抑郁剂机制的研究 (Miolo 等,2002).
抑郁症治疗中的安全性:氟伏沙明的安全性已在多项研究中得到检验,结果显示其药理学不良事件与其他血清素再摄取抑制剂相似。其总体自杀率较低,使其成为抑郁症的一种潜在安全且耐受性良好的治疗选择 (Wagner 等,1994).
代谢和处置:氟伏沙明在人体中的分布由多态性 CYP2D6 和 CYP1A2 活性决定。了解这些代谢途径对于优化治疗策略和管理潜在的药物相互作用至关重要 (Carrillo 等,1996).
在 COVID-19 治疗中的作用:氟伏沙明在 COVID-19 治疗中显示出前景,特别是在预防轻度冠状病毒疾病患者的病情恶化方面。它作为 sigma-1 受体的激动剂,控制炎症,并展示了多种可能对治疗 COVID-19 有益的机制 (Sukhatme 等,2021).
量子化学分析:氟伏沙明从其活性 (E)-异构体异构化为非活性 (Z)-异构体的过程已使用量子化学计算进行研究,提供了对该药物稳定性和活性的见解 (Odai 等,2020).
COVID-19 中的临床试验:氟伏沙明的安全性和有效性已在 COVID-19 患者中进行评估,特别是在疾病进程后期给药时,显示出作为早期治疗选择的希望 (Čalušić 等,2021).
药代动力学:氟伏沙明的药代动力学已得到广泛研究,为其在抑郁症等疾病中的治疗应用提供了重要信息。这包括了解其吸收、代谢和消除模式 (Perucca 等,1994).
抑制细胞色素 P4501A2:氟伏沙明是细胞色素 P4501A2 的强效抑制剂,这解释了与其他由该酶代谢的药物(如茶碱和丙咪嗪)的药代动力学相互作用 (Brøsen 等,1993).
安全和危害
属性
IUPAC Name |
2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N2O2/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18/h5-8H,2-4,9-11,19H2,1H3/b20-14- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOFXWAVKWHTFT-ZHZULCJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCC/C(=N/OCCN)/C1=CC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60237496 | |
Record name | Fluvoxamine, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60237496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fluvoxamine, (Z)- | |
CAS RN |
89035-92-7 | |
Record name | Fluvoxamine, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089035927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluvoxamine, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60237496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUVOXAMINE, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E72PH61HL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。